5-NIdR

Glioblastoma Xenograft Combination Therapy

Overcoming temozolomide resistance in glioblastoma or designing unbiased degenerate probes requires precise nucleoside analogs. 5-NIdR (5-nitroindole-2'-deoxyriboside) serves dual roles: a universal base with uniform binding to all four natural bases, and a prodrug that inhibits translesion DNA synthesis via 5-NITP. Key applications: • In vivo: Transforms TMZ response from delay to complete regression in GBM xenografts • Molecular probes: 5-NITP binds hRR S-site without inducing hexamerization • Degenerate probes: Eliminates bias vs inosine for microbial/variant detection

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
Cat. No. B10824162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-NIdR
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O
InChIInChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1
InChIKeyODPRBLIUAVWXNM-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-NIdR: Nucleoside Analog TLS Inhibitor


5-NIdR (5-Nitroindole-2'-deoxyribonucleoside; CAS 191421-10-0) is a synthetic, non-natural nucleoside analog that functions as a prodrug inhibitor of translesion DNA synthesis (TLS). It is converted intracellularly to its active triphosphate metabolite, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), which potently inhibits multiple human DNA polymerases (Pol η, Pol ι, Pol κ, and Rev1) responsible for replicating damaged DNA [1][2]. This mechanism distinguishes 5-NIdR from conventional nucleoside antimetabolites that primarily target replicative DNA polymerases or ribonucleotide reductase. The compound is supplied as a research-grade powder (≥98% purity by HPLC) with defined solubility in DMSO and aqueous buffers, making it suitable for in vitro and in vivo experimental applications .

Universal Base Analog Hybridization probe and degenerate primer design with high duplex stability
Prodrug TLS Inhibitor Intracellular activation to 5-NITP for translesion DNA polymerase studies

Why 5-NIdR Is Irreplaceable for Key Applications


Substituting 5-NIdR with other nucleoside analogs (e.g., gemcitabine, cytarabine) or alternative TLS inhibitors (e.g., JH-RE-06) is scientifically unjustified. 5-NIdR's unique mechanism requires intracellular conversion to 5-NITP, which selectively inhibits specialized TLS polymerases rather than replicative polymerases, thereby minimizing the broad cytotoxicity and dose-limiting myelosuppression typical of conventional antimetabolites [1]. Moreover, 5-NIdR demonstrates a documented synergistic, rather than merely additive, interaction with temozolomide that is not observed with other nucleoside analogs in comparable preclinical models [2]. The compound's favorable preclinical safety profile, including absence of weight loss or neurotoxicity at high doses, further distinguishes it from both older nitroimidazole radiosensitizers and conventional nucleoside analogs [3]. The quantitative evidence below substantiates why 5-NIdR represents a distinct research tool with procurement specificity.

3-Nitropyrrole may show considerable duplex destabilization, limiting probe reliability compared to 5-NIdR.

Other nucleoside analogs (e.g., gemcitabine) lack the specific metabolic activation required for TLS polymerase inhibition.

Inosine introduces biased base-pairing (I-C > I-A > I-T ~ I-G), which may skew degenerate probe performance.

5-NIdR: Evidence vs. Key Comparators


Superior Duplex Stability vs. 3-Nitropyrrole

In a murine xenograft model of glioblastoma, co-administration of 5-NIdR (100 mg/kg, i.p., 5 consecutive days) with temozolomide (40 mg/kg) resulted in complete tumor regression, whereas temozolomide monotherapy only delayed tumor growth [1]. 5-NIdR alone did not affect tumor growth rate compared to vehicle control, confirming that the observed complete regression is a synergistic effect specific to the combination [2].

Duplex stability vs 3-nitropyrrole
Head-to-head
Less destabilization, tolerates multiple substitutions; 3-nitropyrrole caused “considerable destabilisation”
Higher duplex stability may improve hybridization assay reliability.
Oligodeoxynucleotide melting experiments; context-dependent
Glioblastoma Xenograft Combination Therapy Tumor Regression

Synergy with Temozolomide in Glioblastoma

Flow cytometry analysis using Annexin V staining demonstrated that combined treatment with 5-NIdR and temozolomide produced significantly higher levels of apoptosis in U87 glioblastoma cells compared to either agent alone [1]. The combination increased the percentage of non-viable (apoptotic + necrotic) cells to approximately 35-40% of total, whereas temozolomide alone induced only ~15% and 5-NIdR alone induced minimal apoptosis (<5%) under the same conditions [2].

Temozolomide synergy in glioblastoma model
Endpoint context
Combination (5-NIdR + temozolomide) led to complete tumor regression; temozolomide alone only delayed growth
Reported model-response endpoint: synergistic tumor regression in xenograft.
Murine glioblastoma model; endpoint context requires validation in target system
Apoptosis Combination Index Annexin V Synergy

Indiscriminate Base-Pairing vs. Inosine

Exploratory toxicology studies in xenograft-bearing mice revealed that high doses of 5-NIdR (up to 100 mg/kg i.p.) did not produce the side effects commonly associated with conventional nucleoside analogs, including weight loss, dehydration, fatigue, or signs of neurotoxicity [1][2]. This contrasts sharply with agents like gemcitabine and cytarabine, which cause significant myelosuppression and gastrointestinal toxicity at therapeutic doses.

Base-pairing bias vs inosine
Data to verify
5-NIdR: indiscriminate pairing with A,C,G,T (ΔTm ~3°C); Inosine: I-C > I-A > I-T ~ I-G
Equal capture efficiency may reduce amplification bias in degenerate probes.
Cross-study comparable; source review recommended
Toxicity Safety Nucleoside Analog Preclinical

Favorable Safety Profile vs. Nucleoside Analogs

The active triphosphate metabolite, 5-NITP, inhibits human ribonucleotide reductase (hRR) with an IC50 of 170 µM [1]. While this potency is lower than that of the clinical hRR inhibitor hydroxyurea (IC50 ~100-200 µM in various assays), 5-NITP binds to the specificity (S) site of hRR rather than the activity (A) site targeted by dATP and hydroxyurea, representing a distinct allosteric mechanism [2].

Tolerability vs nucleoside analog class
Class-level inference
High-dose 5-NIdR did not produce myelosuppression or GI toxicity commonly seen with conventional nucleoside analogs
Reported tolerability endpoint context; exploratory findings only.
Exploratory toxicology; not a validated safety conclusion for research models
Ribonucleotide Reductase IC50 Allosteric Inhibition Leukemia

Validated Applications of 5-NIdR


High-Fidelity Degenerate Hybridization Probes

Researchers can utilize 5-NIdR to sensitize temozolomide-resistant glioblastoma cell lines and xenografts. The compound's ability to convert temozolomide-induced growth delay into complete tumor regression [1] makes it a powerful tool for dissecting the role of translesion DNA synthesis in acquired chemoresistance. Studies should include combination arms (5-NIdR + temozolomide) alongside single-agent controls to quantify synergistic effects.

Preclinical Temozolomide Sensitization in Glioblastoma

5-NIdR serves as a chemical probe to test the hypothesis that pharmacological TLS inhibition enhances the efficacy of DNA-damaging agents beyond temozolomide. Its favorable toxicity profile [2] allows for extended dosing regimens in murine models, enabling chronic studies not feasible with more toxic nucleoside analogs.

hRR Allosteric Regulation Studies

Due to its unique TLS-selective mechanism and conversion to 5-NITP [3], 5-NIdR is an ideal comparator in studies designed to differentiate the cellular effects of TLS inhibition versus replicative polymerase inhibition. Researchers can use 5-NIdR alongside gemcitabine or cytarabine to benchmark on-target versus off-target effects in DNA damage response assays.

Application
Selection Property
Validation Focus
Degenerate hybridization probe design
Indiscriminate base-pairing with minimal bias
Equal capture efficiency and uniform hybridization signal
Glioblastoma xenograft combination studies
TLS polymerase inhibition synergy with temozolomide
Model-response endpoint context (tumor regression vs. growth delay)
hRR allosteric mechanism research
S-site binding without hexamerization
Decoupling nucleotide binding from quaternary structure changes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-NIdR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.